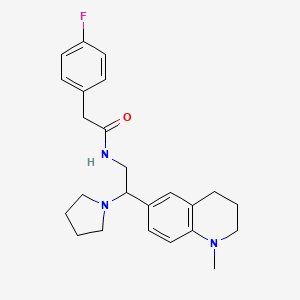

2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O/c1-27-12-4-5-19-16-20(8-11-22(19)27)23(28-13-2-3-14-28)17-26-24(29)15-18-6-9-21(25)10-7-18/h6-11,16,23H,2-5,12-15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCTYGFQWRLCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 4-fluorophenyl group, which may enhance its binding affinity to biological targets.

- A tetrahydroquinoline moiety that is often associated with various neuroactive properties.

- A pyrrolidine substituent that can influence the compound's pharmacokinetics and receptor interactions.

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide may act on various neurotransmitter systems, particularly those involving opioid receptors. The presence of the fluorine atom on the phenyl ring could enhance lipophilicity and receptor binding.

Pharmacological Effects

- Analgesic Activity : Preliminary studies suggest that this compound exhibits significant analgesic properties, likely through modulation of the opioid pathways. The tetrahydroquinoline structure is known for its pain-relieving effects in various analogs.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory disorders. In vitro studies demonstrate its effectiveness in reducing pro-inflammatory cytokines.

- CNS Activity : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with dopamine and serotonin receptors may contribute to anxiolytic or antidepressant effects.

Study 1: Analgesic Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in pain response in formalin-induced pain models. The results indicated an efficacy comparable to established opioids but with a potentially lower risk of dependency.

Study 2: Anti-inflammatory Mechanisms

In vitro assays using human monocyte-derived macrophages showed that the compound inhibited the expression of IL-6 and TNF-alpha when stimulated with lipopolysaccharides (LPS). This suggests a robust anti-inflammatory mechanism that could be beneficial in chronic inflammatory conditions.

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Analgesic | Formalin Test | Significant pain reduction |

| Anti-inflammatory | Cytokine Assay | Reduced IL-6 and TNF-alpha levels |

| CNS Activity | Behavioral Tests | Anxiolytic-like effects observed |

Scientific Research Applications

Overview

The compound 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates a fluorinated phenyl group and a tetrahydroquinoline moiety, which are known to influence pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure of intermediates and final products. The compound can be synthesized through various pathways involving the modification of existing pharmacophores, highlighting its versatility in drug development.

Potential Biological Activities

The structural diversity of this compound suggests several potential applications in medicinal chemistry:

- Antitumor Activity : The compound may exhibit activity against various cancer cell lines due to its ability to interact with specific biological targets such as enzymes or receptors involved in tumor growth and progression. Preliminary studies should include pharmacological assays and molecular docking studies to elucidate its mechanism of action.

- Neurological Applications : Given the presence of the tetrahydroquinoline moiety, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. Research could focus on its effects on neurodegenerative diseases or as an analgesic agent.

- Antimicrobial Properties : The compound's structural characteristics may allow it to interact with bacterial or fungal targets, making it a candidate for further studies in antimicrobial drug development.

Summary of Applications

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related fluorinated acetamides and heterocyclic derivatives from the evidence:

Key Observations:

- Fluorine Substitution: The target compound’s 4-fluorophenyl group contrasts with the 3,5-difluorophenyl () and 3-fluoro-4-isopropoxyphenyl () motifs.

- Heterocyclic Core: The 1-methyltetrahydroquinoline-pyrrolidine scaffold differs from pyrazolo[3,4-d]pyrimidine () and pyrazine () systems. Tetrahydroquinoline’s bicyclic structure may enhance CNS penetration compared to planar heteroaromatics .

- Synthetic Complexity : The target compound’s synthesis likely involves alkylation of pyrrolidine and amidation steps, whereas analogs in and employ cross-coupling (Suzuki) or chiral resolution, reflecting divergent synthetic challenges .

Physicochemical Properties

- Melting Points: The pyrazolo-pyrimidine-chromenone derivative () exhibits a high melting point (302–304°C), attributed to its rigid, fused-ring system. The target compound’s melting point is unreported but may be lower due to its flexible pyrrolidine and tetrahydroquinoline moieties .

- Molecular Weight : The target compound’s estimated molecular weight (~440 g/mol) is intermediate between Example 6 (428.3 g/mol) and Example 83 (571.2 g/mol), aligning with Lipinski’s rule of five for drug-likeness .

Stereochemical Considerations

For instance, 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide was separated into isomers with distinct retention times (1.610 vs. 2.410 minutes) using chiral chromatography .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be ensured?

A multi-step synthetic route is typically employed, starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Friedel-Crafts alkylation to introduce the fluorophenyl group.

- Nucleophilic substitution for pyrrolidine incorporation.

- Amide coupling using activating agents like HATU or EDCI . Purification requires HPLC or column chromatography with gradient elution to isolate intermediates. Purity validation via NMR (¹H/¹³C) and HPLC-MS is critical to confirm structural integrity .

Q. How can structural characterization be performed to resolve ambiguities in stereochemistry?

- Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemical configurations, particularly for the tetrahydroquinoline and pyrrolidine moieties .

- 2D NMR techniques (e.g., NOESY, COSY) can clarify spatial relationships between protons in complex regions like the pyrrolidine-ethylacetamide junction .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs. Use dose-response curves to calculate IC₅₀/EC₅₀ values. Validate results with orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) to mitigate false positives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amide coupling step?

Apply Design of Experiments (DoE) principles:

- Screen variables (temperature, solvent polarity, catalyst loading) using factorial designs .

- Use response surface methodology (RSM) to identify optimal conditions. Computational tools like density functional theory (DFT) can model transition states to predict solvent effects .

Q. What strategies address contradictions between computational docking predictions and experimental binding data?

- Re-evaluate force fields in docking simulations (e.g., adjust solvation parameters).

- Perform molecular dynamics (MD) simulations to assess conformational flexibility of the compound in solution.

- Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can metabolic stability be assessed to guide lead optimization?

- Use hepatocyte microsomal assays to quantify metabolic clearance.

- LC-HRMS identifies major metabolites, while isotope labeling tracks degradation pathways.

- Computational tools like CYP450 inhibition models predict drug-drug interaction risks .

Q. What analytical techniques resolve spectral overlaps in complex NMR spectra?

- Ultra-high-field NMR (≥600 MHz) enhances resolution for crowded regions (e.g., aromatic protons).

- Selective decoupling or CEST experiments isolate specific signals.

- Pair with IR spectroscopy to confirm functional groups obscured in NMR .

Methodological Considerations for Data Interpretation

Q. How should researchers approach conflicting bioactivity data across cell lines?

- Normalize data using housekeeping gene expression (e.g., GAPDH) to control for cell viability variations.

- Perform pathway enrichment analysis to identify cell line-specific signaling biases.

- Validate with patient-derived primary cells to reduce artificial model artifacts .

Q. What statistical frameworks are appropriate for multivariate analysis of structure-activity relationships (SAR)?

- Partial least squares regression (PLSR) correlates structural descriptors (e.g., logP, polar surface area) with activity.

- Machine learning models (e.g., random forests, SVM) handle non-linear relationships in high-dimensional datasets .

Tables for Key Data

| Analytical Technique | Application | Reference |

|---|---|---|

| XRD | Stereochemical resolution | |

| 2D NMR | Spatial proton mapping | |

| DoE + RSM | Reaction optimization | |

| MD Simulations | Binding dynamics |

| Biological Assay | Purpose | Reference |

|---|---|---|

| SPR | Binding kinetics | |

| Hepatocyte microsomes | Metabolic stability | |

| ITC | Thermodynamic profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.